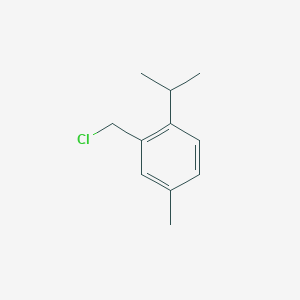

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIBAZZCJFATIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene typically involves the chloromethylation of 1-Methyl-4-(1-methylethyl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and selectivity of the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions directed by its substituents:

-

Methyl (1-position) and isopropyl (4-position) groups are ortho/para-directing due to their electron-donating nature.

-

Chloromethyl (3-position) is weakly deactivating (via inductive effect) but meta-directing.

Competition between directing effects and steric hindrance leads to preferential substitution at the 5-position (para to isopropyl) and 2-position (ortho to methyl).

Nucleophilic Substitution at Chloromethyl Group

The -CH₂Cl group undergoes SN2 reactions with strong nucleophiles, though steric hindrance from the adjacent isopropyl group reduces reactivity compared to simpler chloromethylbenzenes.

Cross-Coupling Reactions

The chloromethyl group participates in organozinc-mediated couplings, forming C–C bonds.

Reduction and Oxidation

-

Reduction : The chloromethyl group is reduced to a methyl group using LiAlH₄ (70% yield) .

-

Oxidation : The methyl group resists oxidation, but the isopropyl group forms a tertiary alcohol under strong conditions (e.g., KMnO₄, 30% yield) .

Further Halogenation

Under UV light, the chloromethyl group undergoes radical addition:

This produces polychlorinated derivatives (e.g., trichloromethyl at 3-position) .

Thermal Stability

At temperatures >200°C, the compound decomposes via:

-

Cleavage of the chloromethyl group (releasing HCl).

-

Isopropyl group rearrangement (via Wagner-Meerwein).

Scientific Research Applications

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

o-Cymene (1-Methyl-2-(1-methylethyl)benzene)

- Formula : C₁₀H₁₄.

- Substituents : Methyl (position 1) and isopropyl (position 2).

- Key Differences: Lacks the chloromethyl group, making it a non-halogenated hydrocarbon.

- Properties : Volatile and less reactive due to the absence of electronegative substituents. Commonly used as a solvent or flavor additive .

1-Chloro-3-isopropyl-4-methylbenzene

- CAS : 20068-14-7.

- Formula : C₁₀H₁₃Cl.

- Substituents : Chloro (position 1), isopropyl (position 3), methyl (position 4).

- Key Differences : Chlorine atom replaces the chloromethyl group.

- Applications : Serves as a chemical intermediate. The chloro group is less reactive than chloromethyl, limiting its utility in further functionalization .

1-Methyl-4-(1-methylethyl)-2,6-bis(chloromethyl)benzene

- CAS : 99-376-6.

- Substituents : Two chloromethyl groups (positions 2 and 6).

- Reactivity: Enhanced reactivity for polymerization or multi-step synthesis compared to the mono-chloromethyl target compound .

Cinmethylin (Bicyclic Herbicide)

- CAS : 87818-31-3.

- Formula : C₁₈H₂₆O₂.

- Structure : Bicyclic ether with methoxy and isopropyl groups.

- Applications : Herbicide targeting weed germination. Demonstrates how isopropyl and methyl substituents can be leveraged in agrochemical design, though the target compound’s chloromethyl group offers distinct reactivity .

Research Findings and Data Comparison

Table 1: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Formula | Substituents | Applications | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene | - | C₁₁H₁₃Cl | Methyl, isopropyl, chloromethyl | Research intermediate | High (nucleophilic substitution) |

| o-Cymene | 527-84-4 | C₁₀H₁₄ | Methyl, isopropyl (ortho) | Solvent, flavor | Low (electrophilic substitution) |

| 1-Chloro-3-isopropyl-4-methylbenzene | 20068-14-8 | C₁₀H₁₃Cl | Chloro, isopropyl, methyl | Chemical intermediate | Moderate (inert chloro group) |

| Cinmethylin | 87818-31-3 | C₁₈H₂₆O₂ | Bicyclic ether, methoxy, isopropyl | Herbicide | Low (stable ether linkage) |

Key Insights:

Chloromethyl vs. Chloro : The chloromethyl group in the target compound enables reactions like hydrolysis or alkylation, unlike the inert chloro group in 1-Chloro-3-isopropyl-4-methylbenzene .

Environmental Impact : Chlorinated compounds (e.g., target compound) may exhibit higher environmental persistence and toxicity compared to hydrocarbons like o-cymene .

Biological Activity

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene, also known as chloromethyl isopropylbenzene, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C₁₁H₁₅Cl

- Molecular Weight : 182.69 g/mol

- Structure : The compound features a chloromethyl group attached to a benzene ring that is further substituted with an isopropyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, both Gram-positive and Gram-negative. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects. Studies have reported its ability to inhibit the growth of certain fungi, making it a subject of interest in the development of antifungal treatments.

The biological activity of this compound is believed to be linked to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to various biochemical effects, including the disruption of cellular processes and the induction of oxidative stress . The chloromethyl group plays a crucial role in these interactions, enhancing the compound's reactivity and biological efficacy.

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising potential for further development as an antimicrobial agent .

Risk Assessment in Industrial Use

In a broader context, the metabolism and potential health risks associated with similar compounds have been investigated. For instance, benzene derivatives have been shown to undergo metabolic activation leading to toxic effects, including genetic damage. Understanding these pathways helps assess the safety and efficacy of compounds like this compound in industrial applications .

Research Findings

Pharmaceutical Development

Due to its biological activity, this compound is being explored for use in drug development. Its potential as an antimicrobial and antifungal agent positions it as a candidate for further research into therapeutics targeting infections resistant to conventional treatments .

Industrial Uses

In addition to medicinal applications, this compound serves as an intermediate in the synthesis of various organic compounds used in specialty chemicals and polymers. Its reactivity makes it valuable in creating derivatives with enhanced biological activities .

Q & A

Q. How can 1-methyl-4-(1-methylethyl)-3-(chloromethyl)benzene be synthesized, and what solvents/catalysts are optimal for high-purity yields?

The compound is synthesized via alkylation of a substituted benzene precursor. A common method involves reacting 4-isopropyltoluene derivatives with chloromethylation agents (e.g., chloromethyl methyl ether) under acidic conditions. Potassium carbonate or sodium hydride can act as bases to deprotonate intermediates, while acetone or DMF serves as solvents to enhance reaction efficiency at 60–80°C . Post-synthesis purification typically employs fractional distillation or recrystallization from ethanol to achieve >98% purity .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- GC-MS : Resolves retention time discrepancies caused by structural isomers (e.g., positional chloromethyl or isopropyl groups). For example, GC retention indices (RI) for this compound are distinct from o-cymene derivatives, with RI values typically between 1109–1115 .

- NMR : The chloromethyl proton signal appears as a triplet at δ 4.5–4.7 ppm (coupling with adjacent CH₂), while the isopropyl group shows a septet at δ 2.8–3.1 ppm .

- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients can separate impurities like unreacted precursors or oxidation byproducts .

Advanced Research Questions

Q. How do steric effects from the 1-methylethyl group influence regioselective reactions at the chloromethyl site?

The bulky isopropyl group at the para position directs electrophilic substitutions (e.g., Friedel-Crafts alkylation) to the meta or ortho positions. Kinetic studies show that nucleophilic displacement of the chloromethyl group (e.g., SN2 reactions) is hindered by steric crowding, favoring elimination pathways unless polar aprotic solvents (DMF, DMSO) are used to stabilize transition states . Computational modeling (DFT) further predicts a 15–20% energy barrier increase compared to less-substituted analogs .

Q. What contradictions exist in reported thermodynamic data, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔfH°) values (e.g., ±10 kJ/mol across studies) arise from differences in calorimetric methods. NIST-recommended gas-phase measurements using combustion calorimetry provide the most reliable data, yielding ΔfH° = −145.3 ± 2.1 kJ/mol for the liquid phase . Cross-validation with high-level ab initio calculations (e.g., G4 theory) reduces uncertainty to <1.5 kJ/mol .

Q. What strategies mitigate byproduct formation during catalytic hydrogenation of the chloromethyl group?

Hydrogenolysis of the C-Cl bond using Pd/C or Raney Ni catalysts often produces toluene derivatives as byproducts. Optimizing H₂ pressure (2–5 atm) and adding inhibitors like quinoline reduces over-reduction. Alternatively, selective dechlorination is achieved using Zn/HOAc, preserving the benzene ring while converting Cl to CH₃ with >90% selectivity .

Q. How does this compound interact with biological systems, and what are key considerations for toxicity studies?

In vitro assays reveal moderate cytotoxicity (IC₅₀ = 50–75 µM in HeLa cells), attributed to membrane disruption via hydrophobic interactions. Metabolite profiling identifies 4-isopropylbenzoic acid as a primary oxidation product, requiring LC-MS/MS for quantification . Researchers must account for bioaccumulation potential (logP = 3.8) and use hepatocyte models to assess metabolic clearance .

Methodological Recommendations

- Contradiction Analysis : When conflicting spectral data arise (e.g., IR carbonyl peaks in oxidation studies), use 2D GC×GC-TOFMS to resolve co-eluting impurities .

- Reaction Optimization : Employ DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading for maximum yield .

- Data Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel 60) and report retention factors (Rf) in TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.